4-(N-Methyl-Boc-amino)-2-butanol
Description
Contextualization within Protected Amino Alcohol Chemistry
Protected amino alcohols are invaluable intermediates in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. The protection of the amino and hydroxyl groups prevents unwanted side reactions and allows for precise chemical transformations at other sites in the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under mildly acidic conditions.
The presence of both a protected amine and a hydroxyl group in 4-(N-Methyl-Boc-amino)-2-butanol places it firmly within the class of vicinal amino alcohols. These motifs are prevalent in a wide array of biologically active compounds, including beta-blockers used for treating high blood pressure and various natural products. uni-muenster.de The synthesis of vicinal amino alcohols can be challenging, with chemists continuously developing new methods to control regioselectivity and stereoselectivity. uni-muenster.de The protection of the amine with a Boc group and the additional N-methylation in this compound offer specific advantages in tailoring its reactivity and solubility, making it a specialized tool for organic chemists.
Significance as a Chiral Building Block Precursor in Complex Molecule Synthesis
The true potential of this compound lies in its application as a chiral building block. Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. As such, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry and drug development.
Scope of Academic Research Focus on N-Methyl-Boc-Amino Butanol Derivatives
Academic research surrounding N-methyl-Boc-amino butanol derivatives has been multifaceted, exploring various avenues of their synthesis and application. A significant area of investigation has been the development of stereoselective synthetic methods to access specific stereoisomers of these compounds. This includes the use of chiral catalysts and starting materials derived from the chiral pool.
Furthermore, research has focused on the utility of these derivatives as precursors to other important classes of compounds. For instance, the selective deprotection and further functionalization of the amino and hydroxyl groups can lead to a diverse range of molecules. The N-methyl group, in particular, can influence the biological activity and pharmacokinetic properties of the final products.
The exploration of N-methyl-Boc-amino butanol derivatives extends to their incorporation into larger, more complex molecular frameworks. Their bifunctional nature allows them to act as key fragments in the convergent synthesis of intricate target molecules. This approach, where different parts of a molecule are synthesized separately and then joined together, is a common strategy in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-hydroxybutyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNIPVYHSAMVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving N Boc Amino Alcohol Precursors
Elucidation of Reaction Pathways for Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis. N-Boc-amino alcohols, such as 4-(N-Methyl-Boc-amino)-2-butanol, serve as valuable precursors in these reactions, and understanding the underlying mechanisms is crucial for controlling reaction outcomes.
Reductive transformations involving N-Boc-amino alcohol precursors often proceed through complex mechanistic pathways to form C-C bonds. One notable example is the reductive aldol (B89426) reaction, where the N-Boc group plays a key role in controlling stereoselectivity. In a synthesis of omuralide, the reductive aldol reaction of an N-Boc pyrrole (B145914) derivative is believed to proceed through a Z-enolate, which is stabilized by complexation of the metal-enolate to the N-Boc group. This chelation directs the approach of the electrophile, leading to the observed high diastereoselectivity.
Isotopic tracer studies on alkali-promoted Cu-based catalysts have shed light on C-C bond formation pathways in CO hydrogenation to produce higher alcohols. berkeley.edu These studies revealed that ethanol (B145695) can be formed through two distinct pathways: direct reactions of CO and direct coupling of methanol (B129727). berkeley.edu On Cs-Cu/ZnO/Al2O3 catalysts, the predominant pathway for ethanol synthesis involves the direct coupling of oxygen-containing C1 intermediates derived from methanol. berkeley.edu In contrast, on K-Cu0.5Mg5CeOx catalysts, direct reactions of CO are the primary route for the initial C-C bond formation. berkeley.edu These findings highlight how the choice of catalyst can significantly influence the operative mechanistic pathway for C-C bond formation.
A conceptually different approach to forming β-amino alcohols involves the lithiation/borylation of N-Boc aziridines. bris.ac.uk Mechanistic studies have shown that lithiated aziridines with an N-Boc group can undergo a rapid intramolecular bris.ac.ukresearchgate.net anionic rearrangement. bris.ac.uk To circumvent this, the reaction is conducted with the boronic ester present during the deprotonation step, allowing for trapping of the lithiated aziridine (B145994) before the Boc group can migrate. bris.ac.uk This method allows for the stereocontrolled synthesis of β-amino alcohols with complete diastereoselectivity. bris.ac.uk
Table 1: Mechanistic Insights into Reductive Transformations
| Transformation | Precursor Type | Key Mechanistic Feature | Outcome |
| Reductive Aldol Reaction | N-Boc pyrrole | Formation of a chelated Z-enolate | High diastereoselectivity |
| CO Hydrogenation | Methanol/CO | Catalyst-dependent pathway (direct CO reaction vs. methanol coupling) | Formation of higher alcohols |
| Lithiation/Borylation | N-Boc aziridine | In-situ trapping of lithiated intermediate | Stereocontrolled synthesis of β-amino alcohols |
N-Boc-amino alcohols are frequently employed in cyclization reactions to form various heterocyclic structures. The mechanism of these cyclizations is often intricate and can be influenced by several factors.
For instance, the cyclization of N-Boc derivatives of amino alcohols to form oxazolidinones can be accelerated by the presence of an N-methyl group. researchgate.net Theoretical studies suggest that the N-methyl substitution increases the nucleophilic character of the carbonyl oxygen of the carbamate (B1207046) group, thereby facilitating the cyclization step. researchgate.net This "N-methyl effect" highlights the electronic influence of substituents on the reaction mechanism.
In another example, the transformation of active esters of N-Boc protected E-α,β-unsaturated γ-amino acids into Z-α,β-unsaturated γ-lactams proceeds with a concomitant E → Z isomerization in the presence of a weak base. rsc.org Mechanistic analysis revealed that the amide γ-NH is crucial for both the lactamization and the isomerization, indicating its direct involvement in the transition state of the reaction. rsc.org
The intramolecular cyclization of N-Boc derivatives can also be achieved through the reaction of α-lithiated carbanions with in situ generated arynes. researchgate.net This transition-metal-free method allows for the synthesis of C-1 arylated benzazepines. researchgate.net The proposed mechanism involves the intramolecular nucleophilic addition of the N-Boc protected α-amino carbanion to the aryne. researchgate.net
Furthermore, the cyclization of mesylates derived from N-Boc-β-aminoalcohols to form oxazolidinones proceeds via an intramolecular SN2 displacement, with the Boc carbonyl oxygen acting as the nucleophile, leading to an inversion of configuration. researchgate.net
Table 2: Key Factors in Cyclization Mechanisms of N-Boc-Amino Alcohol Derivatives
| Cyclization Type | Precursor | Key Mechanistic Insight | Resulting Heterocycle |
| Oxazolidinone formation | N-Boc-N-methyl amino alcohol | Increased nucleophilicity of carbamate oxygen | Oxazolidinone |
| Lactamization | N-Boc-(E)-α,β-unsaturated γ-amino acid ester | Essential role of amide γ-NH | N-Boc-(Z)-α,β-unsaturated γ-lactam |
| Benzazepine synthesis | N-Boc protected amine | Intramolecular nucleophilic addition to aryne | 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepine |
| Oxazolidinone formation | Mesylate of N-Boc-β-aminoalcohol | Intramolecular SN2 displacement | Oxazolidinone with inverted stereochemistry |
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, with broad applications in the preparation of pharmaceuticals and other nitrogen-containing molecules. nih.gov N-Boc-amino alcohols like this compound are valuable substrates in these reactions, and understanding the mechanisms is key to developing efficient and selective transformations.
One prominent strategy for C-N bond formation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rug.nl In this process, an alcohol is first dehydrogenated by a metal catalyst to form an aldehyde or ketone. rug.nl This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" in the initial step. rug.nl This atom-economical process is redox-neutral and produces water as the only stoichiometric byproduct. rug.nl
The Ritter reaction offers another pathway for C-N bond formation, where a tertiary alcohol or an alkene reacts with a nitrile in the presence of a strong acid. nptel.ac.in The mechanism involves the formation of a tertiary carbocation, which is then attacked by the nitrile. nptel.ac.in The resulting nitrilium ion is subsequently hydrolyzed to afford an amide. nptel.ac.in
In the context of copper-catalyzed aromatic C-H imidation, mechanistic studies have revealed a stepwise process. nih.gov The reaction of a dinuclear Cu(II) catalyst with the substrate involves a single electron transfer (SET) from the π-system of the arene to an imidyl radical. nih.gov This is followed by C-N bond formation to produce an aryl radical intermediate. nih.gov
Furthermore, a novel method for the synthesis of indazoles involves an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org The proposed mechanism entails the oxidation of the anilinic nitrogen to a nitroso compound, which then undergoes nucleophilic addition and cyclization. organic-chemistry.org
Table 3: Mechanistic Pathways for Carbon-Nitrogen Bond Formation
| Reaction Type | Key Mechanistic Steps | Intermediates |
| Borrowing Hydrogen | Dehydrogenation, Imine formation, Hydrogenation | Aldehyde/Ketone, Imine |
| Ritter Reaction | Carbocation formation, Nucleophilic attack by nitrile, Hydrolysis | Carbocation, Nitrilium ion |
| Copper-Catalyzed Imidation | Single Electron Transfer, C-N bond formation | Aryl radical |
| Oxidative Cyclization | Oxidation to nitroso, Nucleophilic addition, Cyclization | Nitroso compound |
Stereochemical Control Mechanisms
Achieving stereochemical control in chemical reactions is a major goal in organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. The use of N-Boc-amino alcohol precursors provides several avenues for influencing the stereochemical outcome of a reaction.
The stereochemical outcome of many asymmetric reactions is determined by the relative energies of diastereomeric transition states. In the context of reactions involving N-Boc-amino alcohols, the Boc group can play a significant role in stabilizing or destabilizing certain transition state geometries.
For example, in the deprotonation-acylation of N-Boc-2-cyano-6-methylpiperidines, the stereochemical course is influenced by the conformation of the intermediate N-lithiated keteniminate. acs.org The N-Boc group can lead to a more planarized nitrogen atom compared to an N-carbamoyl group, which in turn affects the conformational preference of the ring system to alleviate allylic strain. acs.org This influences the facial selectivity of the subsequent electrophilic attack.
In the reductive aldol reaction of N-Boc pyrrole derivatives, the formation of a Z-enolate is believed to be crucial for the observed high anti-diastereoselectivity. The transition state is thought to involve chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the N-Boc group. This rigid, chair-like transition state directs the approach of the aldehyde from the less hindered face, leading to the preferential formation of one diastereomer.
The stereocontrolled synthesis of β-amino alcohols via lithiation and borylation of N-Boc aziridines also highlights the importance of transition state control. bris.ac.uk The reaction proceeds with complete diastereo- and enantioselectivity, suggesting a highly ordered transition state where the stereochemistry of both the aziridine and the boronic ester are effectively transferred to the product. bris.ac.uk
The choice of additives and solvents can have a profound impact on the stereoselectivity of a reaction by influencing the stability of intermediates and transition states.
In the synthesis of chiral isoreticular metal-organic frameworks (MOFs), the use of chiral additives like L- or D-trans-4-hydroxyproline can induce chirality in the final structure. nih.govresearchgate.net These additives can bind to the metal centers of the MOF, causing a twisting of the organic linkers and influencing the nucleation process. nih.gov The strength of the interaction between the additive and the framework is a key factor in the chirality transfer. nih.gov
Solvents can also play a critical role. For instance, in the crystallization of Zn-MOF-74, different solvents can lead to the formation of different supramolecular isomers by altering the coordination environment of the zinc ions. researchgate.net Pyrrolidone-based solvents, for example, can interact with the framework walls and enhance the thermal stability of the MOF. nih.gov
In the context of substitution reactions, the polarity of the solvent can significantly affect the reaction rate and mechanism. youtube.com For SN1 reactions, which proceed through a carbocation intermediate, polar protic solvents are required to stabilize the charged intermediate and the transition state leading to it. youtube.com This stabilization lowers the activation energy and accelerates the reaction. youtube.com Conversely, for SN2 reactions, polar aprotic solvents are generally preferred. While polar solvents can stabilize the nucleophile, polar protic solvents can form a solvent shell around the nucleophile through hydrogen bonding, which increases the activation energy and slows down the reaction. youtube.com
The stereochemical outcome of the deprotonation-acylation of N-Boc-2-cyano-6-methylpiperidines is also sensitive to the reaction conditions. acs.org At lower temperatures, the ratio of the inversion product increases, which is attributed to the poorer chelating ability of the N-Boc group compared to an N-carbamoyl group under these conditions. acs.org
Table 4: Influence of Additives and Solvents on Stereoselectivity
| Reaction System | Additive/Solvent Effect | Mechanistic Rationale |
| Chiral MOF Synthesis | Chiral additives (e.g., hydroxyproline) induce chirality. | Binding of additive to metal centers causes structural twisting. nih.gov |
| Zn-MOF-74 Crystallization | Solvents (e.g., pyrrolidones) can lead to different isomers. | Alteration of metal coordination environment and framework stability. nih.govresearchgate.net |
| SN1 Reactions | Polar protic solvents accelerate the reaction. | Stabilization of carbocation intermediate and transition state. youtube.com |
| SN2 Reactions | Polar aprotic solvents are generally preferred. | Polar protic solvents can over-stabilize the nucleophile. youtube.com |
| Deprotonation-Acylation of Piperidines | Lower temperature favors inversion. | Reduced chelating ability of the N-Boc group. acs.org |
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the rates, extents, and energy changes of chemical transformations involving N-Boc-amino alcohols like this compound. These investigations are crucial for optimizing reaction conditions and understanding the underlying molecular behavior.
Determination of Rate-Determining Steps
In the context of acid-catalyzed deprotection of N-Boc groups, a common reaction for this class of compounds, kinetic studies have frequently shown a second-order dependence on the acid concentration. This suggests a mechanism where the rate-determining step involves not just the protonated substrate but also another acid molecule. The proposed mechanism often includes a rapid, reversible protonation of the Boc group's carbonyl oxygen. This is followed by the rate-limiting fragmentation of the protonated intermediate. A combination of computational modeling and kinetic model fitting for thermal N-Boc deprotection supports an initial, slow, and concerted proton transfer with the release of isobutylene (B52900), followed by a rapid decarboxylation. A strong correlation has been observed between the electrophilicity of the N-Boc carbonyl group and the reaction rate.
For other reactions, such as the cyclization of N-Boc amino alcohols to form oxazolidinones, the rate-determining step can be influenced by factors like N-substitution. Theoretical studies on the cyclization of N-Boc derivatives of amino alcohols have indicated that the presence of an N-methyl group can affect the activation energies of the steps involved. For instance, in some cyclization reactions, the initial formation of an intermediate may be energetically higher and thus rate-limiting compared to its subsequent transformation.
The table below illustrates representative kinetic data for the deprotection of a tosylate-protected Boc-amine, demonstrating the influence of different acids on the reaction rate.
| Acid | Molar Equivalents | Observed Rate Constant (10³ k_obs, M⁻² s⁻¹) |
| HCl | 6 | Data not specified |
| H₂SO₄ | 3 | Data not specified |
| CH₃SO₃H | 3 | Data not specified |
| Dichloroacetic Acid | 3 | Data not specified |
| Chloroacetic Acid | 3 | Data not specified |
| Acetic Acid | 3 | Data not specified |
| This table is based on data for a related Boc-protected amine tosylate and is intended to be illustrative. Specific values for this compound may vary. |
Studies on Reaction Equilibria and Conversions
Investigations into reaction equilibria and conversions provide critical information on the extent to which a reaction proceeds and the final distribution of products. For reactions involving this compound and similar precursors, these studies are essential for process optimization.
In deprotection reactions, high conversion is often desired. Studies have shown that for acid-catalyzed Boc deprotection, the choice of acid and its concentration are critical factors in achieving high conversion in a reasonable timeframe. For example, the deprotection of a Boc-protected thioester required over 250 minutes to exceed 90% conversion under specific conditions with hydrochloric acid. Similarly, the deprotection of a tosylate-protected amine also showed that the reaction time to reach high conversion was dependent on the acid used.
The following table presents data from a theoretical study on the cyclization of an N-Boc amino alcohol, highlighting the calculated activation and reaction energies which are fundamental to understanding reaction equilibria and conversion.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Formation of Intermediate IN1-12a | 17.7 | Not specified |
| Formation of Intermediate IN2-12a | ~22.2 (relative to IN1-12a) | Not specified |
| Overall Reaction to Oxazolidinone 13a | Not specified | -28.4 |
| This data is derived from a theoretical study on a related N-Boc amino alcohol and serves as an illustrative example. The specific thermodynamic values for this compound may differ. |
Advanced Spectroscopic and Computational Analysis of N Boc Amino Alcohol Derivatives
Conformational Analysis using Advanced Spectroscopic Methods (e.g., Detailed NMR, IR)
The conformation of N-Boc-amino alcohol derivatives, which dictates their chemical and biological behavior, is significantly influenced by the bulky tert-butoxycarbonyl (Boc) protecting group. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the conformational preferences of these molecules in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. In the context of N-Boc-amino alcohols, ¹H and ¹³C NMR are routinely used to confirm the molecular structure. For instance, in N-Boc protected amino alcohols, the tert-butyl group of the Boc moiety typically exhibits a characteristic singlet in the ¹H NMR spectrum around 1.4 ppm. researchgate.net The chemical shifts of protons and carbons adjacent to the nitrogen and oxygen atoms are particularly sensitive to the local conformation and intramolecular interactions, such as hydrogen bonding.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the NMR spectra. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering direct evidence for their spatial proximity and thus helping to define the molecule's preferred conformation. Temperature-dependent NMR studies can also reveal the presence of conformational equilibria, as changes in temperature can shift the populations of different conformers, leading to observable changes in chemical shifts and coupling constants. imist.ma
Infrared (IR) spectroscopy is another powerful technique for conformational analysis, particularly for detecting intramolecular hydrogen bonds. The position and shape of the O-H and N-H stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. In a non-polar solvent, a free (non-hydrogen-bonded) O-H group in an alcohol typically shows a sharp absorption band around 3600-3650 cm⁻¹. When involved in a hydrogen bond, this band shifts to a lower frequency (typically 3200-3500 cm⁻¹) and becomes broader. Similarly, the N-H stretching vibration of the carbamate (B1207046) group can provide information about its involvement in hydrogen bonding. The carbonyl (C=O) stretching frequency of the Boc group is also a useful diagnostic tool, as its position can be influenced by the molecular conformation. researchgate.net
Table 1: Representative Spectroscopic Data for N-Boc-Amino Alcohol Derivatives
| Compound | Spectroscopic Technique | Key Observations | Reference |
| N-Boc-L-serine-OMe | ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, C(CH₃)₃), 3.79 (s, 3H, OCH₃), 3.88–3.98 (m, 2H, CH₂O), 4.39 (m, 1H, CH) | researchgate.net |
| N-Boc-L-serine-OMe | ¹³C NMR (CDCl₃) | δ 28.3 (C(CH₃)₃), 52.7 (OCH₃), 55.7 (CH), 63.6 (CH₂O), 80.4 (C(CH₃)₃), 155.7 (CO-OᵗBu), 171.2 (CO-OCH₃) | researchgate.net |
| N-Boc-L-proline-OMe | ¹H NMR (CDCl₃) | δ 1.41 (s, 9H, C(CH₃)₃), 1.82–1.87 (m, 2H, CH₂), 2.12–2.28 (m, 2H, CH₂), 3.37–3.58 (m, 2H, CH₂), 3.72 (s, 3H, OCH₃), 4.20–4.32 (m, 1H, CH) | researchgate.net |
| N-Boc-L-proline-OMe | ¹³C NMR (CDCl₃) | δ 23.7 (CH₂), 28.3 (C(CH₃)₃), 30.9 (CH₂), 46.3 (CH₂), 51.9 (OCH₃), 59.1 (CH), 79.8 (C(CH₃)₃), 154.4 (CO-OᵗBu), 173.8 (CO-OCH₃) | researchgate.net |
| N-Boc-dipeptide | IR (chloroform) | Carbonyl (ester): 1741 cm⁻¹, Carbonyl (Boc and peptide): 1682 cm⁻¹ | researchgate.net |
Quantum Chemical Calculations (DFT) for Reaction Mechanisms and Intermediates
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for investigating the mechanisms of chemical reactions involving N-Boc-amino alcohol derivatives. DFT allows for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, transition states, and products. This information is crucial for understanding reaction pathways, predicting reaction outcomes, and designing more efficient synthetic routes.
For reactions involving N-Boc-amino alcohols, DFT calculations can be used to model various transformations, such as the formation of the Boc-protected amine itself, or subsequent reactions at the hydroxyl group. For instance, in the Boc protection of an amine, DFT can elucidate the role of catalysts and solvents in facilitating the reaction. Calculations have shown that alcoholic solvents can accelerate the Boc protection of amines by stabilizing the transition state through hydrogen bonding. sigmaaldrich.com
Furthermore, DFT is instrumental in studying the stability of reaction intermediates. By calculating the relative energies of different possible intermediates, the most likely reaction pathway can be identified. For example, in a multi-step synthesis, understanding the stability of intermediates can help in optimizing reaction conditions to favor the formation of the desired product and minimize side reactions.
The application of DFT extends to predicting the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible transition states leading to various regioisomers or stereoisomers, the preferred outcome can be predicted. This is particularly important for chiral molecules like 4-(N-Methyl-Boc-amino)-2-butanol, where controlling the stereochemistry is often a primary goal.
Table 2: Application of DFT in Studying Reactions of N-Boc Protected Compounds
| Studied Reaction/System | Computational Method | Key Findings | Reference |
| Boc protection of primary amines | DFT | Alcoholic solvents accelerate the reaction by stabilizing the transition state via hydrogen bonds. | sigmaaldrich.com |
| Aza-Henry reaction of N-Boc imines | DFT (M06-2X/6-31G(d)) | A hydrogen bond donor-acceptor interaction between the catalyst and the Boc-carbonyl oxygen is key for enantioselection. | |
| Ni-catalyzed conversion of amides to esters | DFT | The thermodynamics of the reaction are highly dependent on the nature of the N-substituent on the amide. | |
| Nitrogen-atom insertion into pyrrolidines | DFT | Calculations helped to rule out a high-energy diaziridine formation pathway and supported a dimerization mechanism to a cyclic tetrazine. |
Molecular Dynamics Simulations for Enzyme-Substrate Interactions
Molecular Dynamics (MD) simulations provide a powerful computational microscope to visualize and understand the dynamic interactions between a small molecule, such as this compound, and a biological target, typically an enzyme. These simulations model the movement of atoms over time, offering insights into the binding process, the stability of the enzyme-substrate complex, and the conformational changes that may occur upon binding.
In the context of drug discovery, MD simulations are crucial for understanding how a potential drug molecule interacts with its target enzyme at an atomic level. For N-Boc-amino alcohol derivatives that may act as enzyme inhibitors, MD simulations can reveal the key amino acid residues in the enzyme's active site that are involved in binding. This information is invaluable for structure-based drug design, as it allows for the rational modification of the inhibitor to improve its binding affinity and selectivity.
The process of an MD simulation typically starts with the three-dimensional structure of the enzyme, often obtained from X-ray crystallography or NMR spectroscopy. The substrate, in this case, a derivative of this compound, is then "docked" into the active site of the enzyme using computational docking programs. The resulting complex is then placed in a simulated physiological environment, including water molecules and ions, and the system is allowed to evolve over time according to the principles of classical mechanics.
By analyzing the trajectory of the MD simulation, researchers can identify stable interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme. They can also observe how the flexibility of both the enzyme and the substrate influences the binding event. For example, the Boc group, being large and flexible, may adopt specific conformations to fit into a hydrophobic pocket within the enzyme's active site. The hydroxyl group of the butanol backbone can act as a hydrogen bond donor or acceptor, forming crucial interactions with polar residues in the active site.
Table 3: General Applications of Molecular Dynamics Simulations in Enzyme-Substrate Studies
| Enzyme/System Studied | Simulation Focus | General Insights Gained |
| Carboxylesterase | Substrate binding mechanism | Identification of key residues and conformational changes in the active site that affect substrate binding and catalytic activity. researchgate.net |
| Alcohol Dehydrogenase | Conformational dynamics and stability | Understanding the structural fluctuations and stability of the enzyme in different environments, which is critical for its function. nih.gov |
| Proteases in non-aqueous media | Enzyme stability | Elucidation of the molecular basis of enzyme stability in organic solvents, which is important for biocatalysis applications. acs.org |
| Enzyme Inhibition | Inhibitor binding and mechanism of action | Detailed understanding of how inhibitors bind to the active site and prevent the normal catalytic reaction, aiding in the design of more potent inhibitors. sigmaaldrich.com |
Structure-Reactivity Relationship Studies via Computational Modeling
Computational modeling plays a pivotal role in establishing structure-reactivity relationships (SRRs) for N-Boc-amino alcohol derivatives. By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can understand how specific structural features influence its reactivity. This approach is significantly faster and more cost-effective than synthesizing and testing a large number of compounds experimentally.
For a molecule like this compound, computational models can be used to predict its reactivity in various chemical transformations. For example, by calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials, one can gain insights into the molecule's susceptibility to nucleophilic or electrophilic attack at different positions.
Quantitative Structure-Activity Relationship (QSAR) models are a specific type of computational model that correlates the chemical structure of a series of compounds with their biological activity. While "activity" often refers to a biological response, the same principles can be applied to chemical reactivity, leading to Quantitative Structure-Reactivity Relationship (QSRR) models. In a QSRR study, a set of structurally related N-Boc-amino alcohols would be synthesized, and their reactivity in a specific reaction would be measured experimentally. Then, a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each compound. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed reactivity.
Such models can be highly predictive and can be used to estimate the reactivity of new, unsynthesized N-Boc-amino alcohol derivatives. This allows chemists to prioritize the synthesis of compounds that are most likely to have the desired reactivity profile. For instance, if a particular reaction requires a high degree of nucleophilicity at the hydroxyl group, the model could be used to identify structural modifications that would enhance this property.
The insights gained from these computational studies are not only valuable for predicting reactivity but also for understanding the underlying electronic and steric factors that govern it. This fundamental understanding is essential for the rational design of new molecules with tailored properties for applications in areas such as catalysis, materials science, and medicinal chemistry.
Application of 4 N Methyl Boc Amino 2 Butanol and Analogs As Key Synthetic Intermediates
Utilization in the Construction of Complex Chiral Scaffolds
The bifunctional nature of 4-(N-Methyl-Boc-amino)-2-butanol and its analogs makes them ideal starting materials for the synthesis of diverse heterocyclic systems and modified amino acids. The stereocenter at the C2 position provides a crucial element of chirality, which can be transferred to the target molecules.
Chiral amino alcohols are fundamental building blocks for a variety of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and other biologically active compounds. nih.govsigmaaldrich.com
Oxazolidinones: These heterocycles are readily synthesized from β-amino alcohols. sigmaaldrich.com For instance, N-protected amino alcohols can undergo cyclization to form oxazolidinones, which are themselves important chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com The reaction of an N-protected amino alcohol with a carbonylating agent, such as phosgene (B1210022) or its equivalents, or via intramolecular cyclization of a carbamate (B1207046), leads to the formation of the oxazolidinone ring. While direct synthesis from this compound is not extensively documented, analogous N-Boc protected amino alcohols are routinely used for this purpose. sigmaaldrich.com A novel one-pot pathway has been developed for the synthesis of 5-functionalized enantiomerically pure oxazolidinones from corresponding aziridines.
Morpholinones: Chiral morpholinones, another important scaffold in medicinal chemistry, can be efficiently synthesized from chiral amino alcohols. rsc.orgnih.gov These syntheses often involve the reaction of an amino alcohol with an α-haloacetyl halide followed by intramolecular cyclization. The resulting morpholinone structure incorporates the chiral amino alcohol backbone.
Lactams: β-Lactams and γ-lactams are core structures in many antibiotics and other bioactive molecules. sigmaaldrich.comacs.org Chiral amino alcohols can be converted into lactams through various synthetic routes, often involving ring-closing metathesis or intramolecular amidation reactions. osaka-u.ac.jp For example, the Staudinger ketene-imine cycloaddition is a classic method for β-lactam synthesis, where the imine can be derived from a chiral amine, which in turn can be obtained from a chiral amino alcohol. nih.gov
Sultams: Sultams are sulfur analogs of lactams and are also used as chiral auxiliaries and are present in some biologically active compounds. The synthesis of sultams can be achieved from amino alcohols through a sequence of reactions involving sulfonation of the amino group and subsequent intramolecular cyclization. digitellinc.com
Oxadiazoles: 1,2,4-Oxadiazoles and 1,3,4-oxadiazoles are important five-membered heterocycles found in many pharmaceutical agents. acs.org A facile and efficient synthesis of 3-aryl-5-[(1S)-t-butyloxycarbonyl-1-amino-(2S)-methyl-1-butyl)]-1,2,4-oxadiazoles has been described starting from N-t-Boc-L-isoleucine, a compound structurally related to this compound. nih.gov This synthesis involves the condensation of an N-protected amino acid with an amidoxime, followed by cyclization to form the oxadiazole ring. nih.govnih.govbioascent.com
Table 1: Synthesis of Nitrogen-Containing Heterocycles from Chiral Amino Alcohol Analogs This table is interactive. Users can sort and filter the data.
| Heterocycle | Starting Material (Analog) | Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| Oxazolidinone | N-Boc-L-phenylalaninol | Methyl Chloroformate | 92 | |
| Morpholinone | N-Tosyl Amino Alcohol | α-Haloacetyl Halide, Base | - | nih.gov |
| β-Lactam | Chiral Imines (from amino alcohols) | Ketenes | High | nih.gov |
| γ-Lactam | Alkynyl Amides (from amino alcohols) | Base | - | osaka-u.ac.jp |
| Sultam | N-Substituted Amino Alcohol | Sulfonyl Chloride, Base | - | digitellinc.com |
| 1,2,4-Oxadiazole | N-t-Boc-L-isoleucine | Arylamidoxime, DCC, Pyridine | 55-75 | nih.gov |
| 1,3,4-Oxadiazole | Acid Hydrazides (from amino acids) | β-Benzoyl Propionic Acid, POCl₃ | - | acs.org |
Unnatural amino acids are crucial components in modern drug discovery and protein engineering. bioascent.com Chiral N-protected amino alcohols like this compound serve as excellent precursors for the synthesis of these valuable compounds, particularly β-amino acids. rsc.orgnih.gov
The synthesis of β-amino acids often involves the homologation of α-amino acids, which can be achieved by first reducing the carboxylic acid moiety to an alcohol, yielding a chiral amino alcohol. rsc.orgnih.gov This intermediate can then undergo various transformations to introduce a new carboxylic acid group at the β-position. A common strategy involves the conversion of the alcohol to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with a cyanide source. Subsequent hydrolysis of the nitrile furnishes the β-amino acid. nih.gov A safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids has been developed, avoiding the use of highly toxic cyanides. rsc.orgnih.gov
The versatility of this approach allows for the synthesis of a wide range of unnatural β-amino acids with diverse side chains, which can then be incorporated into peptides to create peptidomimetics with enhanced stability and biological activity. rsc.orgnih.gov
Role in Medicinal Chemistry Building Block Libraries
The structural features of this compound and its analogs make them highly desirable components for building block libraries used in drug discovery.
Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent drug candidates.
Chiral amino alcohol-derived fragments are particularly valuable in FBLD due to their three-dimensional character and the presence of functional groups that allow for straightforward chemical elaboration. rsc.org The synthesis of diverse scaffolds such as oxazolidinones, morpholinones, and lactams from chiral amino alcohols provides a library of sp³-rich fragments that can explore a wider chemical space than traditional, more planar aromatic fragments. rsc.org The N-Boc protection in compounds like this compound is advantageous as it can be readily removed to allow for the attachment of other molecular fragments or linkers during the hit-to-lead optimization process.
Preparation of Enantiomerically Pure Precursors for Downstream Synthesis
The inherent chirality of this compound makes it a valuable chiral pool starting material for the synthesis of enantiomerically pure products. The stereocenter at the alcohol-bearing carbon can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with defined stereochemistry.
For instance, the hydroxyl group can be used to direct metal-catalyzed reactions or can be converted into a leaving group for stereospecific nucleophilic substitution reactions. The N-Boc protected amino group can be deprotected and further functionalized without affecting the chiral center. This allows for the synthesis of a wide range of enantiomerically pure compounds, including other chiral amino alcohols, diamines, and more complex drug intermediates. rsc.org A facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters derived from enantiopure α-hydroxy acid esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines has been reported, showcasing the utility of such chiral building blocks. nih.gov
Deprotection Strategies for N Boc Amino Alcohols
Acid-Mediated Boc Group Removal
The most common method for the removal of a Boc protecting group is through acid-mediated hydrolysis. fishersci.co.uk The mechanism involves protonation of the carbamate (B1207046) oxygen by a strong acid, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. commonorganicchemistry.commasterorganicchemistry.com The liberated tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.comcommonorganicchemistry.com
Commonly used acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). fishersci.co.ukjkchemical.com TFA is often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), and the reaction is typically rapid, occurring at room temperature. fishersci.co.ukmasterorganicchemistry.com HCl is frequently used as a solution in an organic solvent such as dioxane, ethyl acetate (B1210297), or methanol (B129727). fishersci.co.uk The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. For instance, while TFA is effective, its strong acidity can sometimes lead to side reactions. Using HCl in an appropriate solvent can offer a milder alternative. researchgate.net
Solid acid catalysts, such as H-BEA zeolite, have also been explored for continuous flow N-Boc deprotection, offering high yields at elevated temperatures with short residence times. rsc.org Another approach involves the use of p-toluenesulfonic acid under mechanochemical conditions (ball milling) to afford the corresponding amine salts in high yields without the need for a solvent. scirp.org
Table 1: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Typical Conditions | Reference |
| Trifluoroacetic acid (TFA) | Neat or in DCM, room temperature, 2-12h | fishersci.co.uk |
| Hydrochloric acid (HCl) | 4M in dioxane or ethyl acetate, room temperature, 2h | fishersci.co.uk |
| p-Toluenesulfonic acid | Ball milling, solvent-free, room temperature, 10 min | scirp.org |
| H-BEA zeolite | Continuous flow, THF, 140 °C, <1 min residence time | rsc.org |
Mild and Selective Deprotection Protocols
While strong acids are effective, their use can be problematic in the synthesis of complex molecules with multiple acid-labile functional groups. This has led to the development of milder and more selective deprotection protocols.
Lewis acids offer an alternative to Brønsted acids for Boc removal. acsgcipr.org The mechanism is similar, involving coordination of the Lewis acid to the carbamate oxygen, which facilitates the fragmentation to the amine, carbon dioxide, and the tert-butyl cation. acsgcipr.org Reagents such as zinc bromide (ZnBr2), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3) have been successfully employed. acsgcipr.org ZnBr2 has been noted for its ability to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jkchemical.com Bismuth(III) chloride (BiCl3) has also been used for the chemoselective deprotection of N-Boc groups in amino acids and peptides. researchgate.net However, it's important to note that many Lewis acids can generate protic acids in the presence of water or alcohols, which may be the true catalytic species. acsgcipr.org
Other mild methods have been developed to avoid strongly acidic conditions altogether. A notable example is the use of oxalyl chloride in methanol, which facilitates the deprotection of a wide range of N-Boc protected compounds at room temperature in high yields. rsc.orgnih.govrsc.org This method has shown tolerance for other acid-sensitive groups. nih.gov Another reported method involves the use of silica (B1680970) gel in refluxing toluene, which has been shown to be selective for the N-Boc group over other carbamates like Cbz and Fmoc. jlu.edu.cnepa.gov Thermolytic methods, either by heating the substrate neat or in a high-boiling solvent, can also remove the Boc group, although this approach is limited to thermally stable compounds. researchgate.netacs.org
Table 2: Examples of Mild and Selective Boc Deprotection Reagents
| Reagent/Method | Conditions | Selectivity/Advantages | Reference |
| Zinc Bromide (ZnBr2) | DCM, room temperature, overnight | Selective for secondary N-Boc groups | fishersci.co.ukjkchemical.com |
| Oxalyl chloride/Methanol | Room temperature, 1-4h | Tolerant of acid-labile groups | rsc.orgnih.gov |
| Silica Gel | Refluxing toluene, ~5h | Selective over Cbz, Fmoc | jlu.edu.cn |
| Thermal Deprotection | Neat (185-300°C) or in high-boiling solvent | Acid-free; requires thermal stability | researchgate.netacs.org |
Orthogonal Protection Scheme Considerations
In the synthesis of complex molecules like polyfunctional amino alcohols, an orthogonal protection strategy is often essential. organic-chemistry.org This strategy involves using protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgwikipedia.org
The Boc group, being acid-labile, is a key component of many orthogonal schemes. organic-chemistry.org It is orthogonal to protecting groups that are removed under basic or hydrogenolysis conditions. A classic example is the combination of Boc for amine protection and a benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group for hydroxyl or another amine protection. The Bn/Cbz groups are stable to the acidic conditions used to remove Boc but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com
Another widely used orthogonal partner for Boc is the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgorganic-chemistry.org The Fmoc group is base-labile, typically removed with a solution of piperidine (B6355638) in an organic solvent, conditions under which the Boc group is completely stable. masterorganicchemistry.comiris-biotech.de This Boc/Fmoc orthogonality is a cornerstone of solid-phase peptide synthesis and is equally valuable in solution-phase synthesis of complex molecules containing multiple amino groups. wikipedia.orgresearchgate.net
For protecting the hydroxyl group in a molecule like 4-(N-Methyl-Boc-amino)-2-butanol, a silyl (B83357) ether such as tert-butyldimethylsilyl (TBDMS) could be employed. Silyl ethers are generally stable to the acidic conditions used for Boc deprotection but can be removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
The selection of an orthogonal protection scheme must consider the stability of all functional groups present in the molecule to the various protection and deprotection conditions that will be employed throughout the synthetic sequence.
Table 3: Orthogonal Protecting Group Pairs with Boc
| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition |
| Boc (Amine) | Acid (TFA, HCl) | Fmoc (Amine) | Base (Piperidine) |
| Boc (Amine) | Acid (TFA, HCl) | Cbz (Amine/Alcohol) | Hydrogenolysis (H2, Pd/C) |
| Boc (Amine) | Acid (TFA, HCl) | TBDMS (Alcohol) | Fluoride ion (TBAF) |
Future Perspectives in N Boc Amino Alcohol Research
Development of More Sustainable Synthetic Routes
A significant thrust in modern chemical research is the development of sustainable synthetic methods that minimize environmental impact. This is particularly relevant for the synthesis of N-Boc-amino alcohols, where traditional methods often rely on volatile and hazardous organic solvents.
Solvent-free Conditions:
The elimination of solvents from chemical reactions represents a major step towards greener chemistry. Research has shown that the N-tert-butyloxycarbonylation of amines and amino alcohols can be effectively carried out under solvent-free conditions. researchgate.netresearchgate.net These methods often involve the simple mixing of the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), sometimes with gentle heating or microwave irradiation to facilitate the reaction. researchgate.net The advantages of solvent-free approaches are manifold, including reduced waste generation, lower costs associated with solvent purchase and disposal, and often, simplified product isolation procedures. researchgate.net
Furthermore, the deprotection of the N-Boc group, a common subsequent step in synthesis, is also being reimagined under solvent-free conditions. Mechanochemical methods, such as ball milling, have been successfully employed for the removal of the Boc group using solid-supported reagents like p-toluenesulfonic acid. scirp.org Another innovative and sustainable approach involves the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid, which is then used for stoichiometric deprotection without the need for a solvent. researchgate.netrsc.org
The table below summarizes some of the sustainable approaches for the synthesis and deprotection of N-Boc derivatives.
| Reaction Type | Conditions | Catalyst/Reagent | Advantages |
| N-Boc Protection | Solvent-free, ambient temperature | Iodine | Efficient, practical, good functional group tolerance organic-chemistry.org |
| N-Boc Protection | Solvent-free, ambient temperature | Nanocerium oxide | Green, efficient, catalyst recyclability researchgate.net |
| N-Boc Deprotection | Solvent-free, ball milling | p-Toluenesulfonic acid | Mild conditions, short reaction time, high yields scirp.org |
| N-Boc Deprotection | Solvent-free | Ex situ generated HCl gas | Stoichiometric, no work-up, high purity researchgate.netrsc.org |
This table presents a selection of sustainable methods and is not exhaustive.
Exploration of Novel Catalytic Systems
The discovery and application of novel catalysts are paramount to improving the efficiency, selectivity, and scope of chemical transformations. In the context of N-Boc-amino alcohol synthesis, several promising catalytic systems are emerging.
Ionic liquids (ILs) have garnered attention as "green" alternatives to traditional volatile organic solvents and as effective catalysts. researchgate.net Specifically, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to catalyze the N-tert-butyloxycarbonylation of amines with high chemoselectivity. organic-chemistry.org The catalytic activity is thought to arise from the activation of (Boc)₂O through hydrogen bonding with the ionic liquid. organic-chemistry.org
Heterogeneous catalysts are also at the forefront of sustainable chemistry, offering advantages such as easy separation from the reaction mixture and potential for recycling. Nanocerium oxide has been demonstrated as an efficient and recyclable catalyst for the chemoselective N-tert-butyloxycarbonylation of various amines under solvent-free conditions at room temperature. researchgate.net This method exhibits excellent tolerance for other functional groups like alcohols and esters. researchgate.net Similarly, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for the same transformation under solvent-free conditions. organic-chemistry.org
The development of organocatalysts, which are small organic molecules that can catalyze reactions, is another vibrant area of research. Simple primary β-amino alcohols, structurally related to the target compounds, have been shown to be effective organocatalysts in asymmetric Michael additions, highlighting the potential for autocatalytic or related transformations. nih.gov
The following table provides an overview of some novel catalytic systems for N-Boc protection.
| Catalyst Type | Example | Reaction | Key Features |
| Ionic Liquid | Imidazolium trifluoroacetate | N-tert-butyloxycarbonylation | Solvent-free, high selectivity researchgate.net |
| Heterogeneous | Nanocerium oxide | N-tert-butyloxycarbonylation | Solvent-free, recyclable, mild conditions researchgate.net |
| Heterogeneous | HClO₄–SiO₂ | N-tert-butyloxycarbonylation | Solvent-free, reusable, room temperature organic-chemistry.org |
| Organocatalyst | Primary β-amino alcohols | Asymmetric Michael addition | Metal-free, enantioselective nih.gov |
This table illustrates some of the innovative catalytic approaches being explored.
Expansion of Synthetic Utility and Scope
Beyond improving how N-Boc-amino alcohols are made, a major research driver is the expansion of their applications in organic synthesis. The unique combination of a protected amine and a hydroxyl group in a chiral framework makes them valuable starting materials for a diverse range of more complex molecules.
One significant area of expansion is in the synthesis of modified amino acids and peptidomimetics. For instance, N-Boc-amino alcohols are key precursors for the synthesis of N-Boc-β³-amino acid methyl esters. nih.govrsc.org These β-amino acids are important components of many biologically active compounds and are known to form stable secondary structures in peptides. nih.gov The synthetic routes to these compounds often involve multi-step sequences that leverage the functional handles present in the N-Boc-amino alcohol starting material. nih.govrsc.org
The synthetic utility of N-Boc-amino alcohols is also being extended to the preparation of various heterocyclic compounds. For example, they can be converted into oxazolidinone derivatives, which are important chiral auxiliaries and are present in some medicinally active compounds. nih.gov The cyclization can be induced under various conditions, transforming the linear amino alcohol into a rigid cyclic system. nih.gov
Furthermore, recent advances in catalysis are enabling new types of reactions that directly utilize N-Boc-amino alcohols or their derivatives. For example, copper-catalyzed three-component amino etherification of alkenes allows for the incorporation of N-Boc protected amines and alcohols in a single step, opening up new avenues for the synthesis of complex 1,2-amino ethers. acs.org
The versatility of N-Boc-amino alcohols as synthetic intermediates is summarized in the table below.
| Target Molecule | Synthetic Transformation | Significance |
| N-Boc-β³-amino acid methyl esters | Multi-step homologation | Access to peptidomimetics and biologically active compounds nih.govrsc.org |
| Oxazolidinones | Intramolecular cyclization | Chiral auxiliaries and heterocyclic scaffolds nih.gov |
| 1,2-Amino ethers | Copper-catalyzed three-component reaction | Direct construction of complex functionalized molecules acs.org |
| N-(aminocycloalkylene)amino acids | Nucleophilic substitution | Building blocks for medicinal chemistry nih.govrsc.org |
This table highlights the diverse synthetic applications of N-Boc-amino alcohols.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(N-Methyl-Boc-amino)-2-butanol, and how can reaction conditions be optimized for high enantiomeric excess?
- Methodological Answer : The compound can be synthesized via Boc-protection of the secondary amine followed by regioselective alkylation. Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE). Chiral HPLC or polarimetry should monitor enantiomeric purity, referencing protocols for structurally similar Boc-protected amines .
Q. How can the structural integrity and purity of this compound be verified post-synthesis?
- Methodological Answer : Combine H and C NMR to confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm) and the alcohol moiety. Purity assessment via reverse-phase HPLC (≥95% area) and mass spectrometry (e.g., ESI-MS) ensures molecular weight alignment with theoretical values. Cross-reference spectral databases for validation .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in sealed, amber vials under inert gas (N/Ar) at 2–8°C. Stability studies using thermogravimetric analysis (TGA) and periodic HPLC can detect decomposition (e.g., Boc deprotection). Degradation products, such as free amines, are identifiable via LC-MS .
Advanced Research Questions
Q. How does the steric bulk of the Boc group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Compare reaction kinetics (e.g., SN2 displacements) with and without Boc protection. Density Functional Theory (DFT) calculations can model steric hindrance effects. Experimental validation via F NMR (using fluorinated substrates) quantifies reaction rates .
Q. What chromatographic methods are effective for resolving enantiomers of this compound?
- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation. Validate resolution using circular dichroism (CD) or X-ray crystallography for absolute configuration determination .
Q. Can this compound serve as a precursor for CO capture agents, and what kinetic data support this application?
- Methodological Answer : Amino alcohols are known CO absorbers. Evaluate absorption capacity via gravimetric analysis or stopped-flow kinetics. Compare with derivatives like 4-(diethylamino)-2-butanol, where absorption rates correlate with amine basicity and steric accessibility .
Q. How can contradictory literature reports on the catalytic efficacy of this compound in asymmetric synthesis be resolved?
- Methodological Answer : Conduct reproducibility studies under standardized conditions (solvent, temperature, substrate ratios). Meta-analyses of published data using multivariate statistics (e.g., PCA) identify critical variables (e.g., moisture sensitivity). In situ IR spectroscopy tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
